molecular formula C11H12N2O2 B2739130 1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1638768-83-8

1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No. B2739130
M. Wt: 204.229
InChI Key: WQXUWTAEAZJNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name of this compound is 1’,2’,4,5-tetrahydro-2H-spiro[furan-3,3’-pyrrolo[3,2-b]pyridine]. The InChI code is 1S/C10H12N2O/c1-2-8-9(11-4-1)10(6-12-8)3-5-13-7-10/h1-2,4,12H,3,5-7H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.23 g/mol . It is a solid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Novel Synthesis Methods

  • A study demonstrated the unexpected formation of polycyclic oxygen-containing spiro-heterocycles, highlighting innovative routes in chemical synthesis involving 1',2'-Dihydrospiro compounds (Becker et al., 2008).
  • Research on novel dispiro[oxindole-thiazolidinedione/thioxo-thiazolidinone/dihydro pyrazolone]-pyrrolidines synthesized via 1,3-dipolar cycloaddition of azomethine ylides provides insights into the versatility of spiro compounds in synthesizing complex molecular architectures (Ponnala et al., 2006).

Biological Activity and Applications

  • A new class of spiro pyrrolidines demonstrated antimicrobial and antifungal activities against various human pathogens, indicating the potential for therapeutic applications of such compounds (Raj et al., 2003).
  • The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity was explored, suggesting applications in medicinal chemistry due to the biological relevance of spiro[pyrrolidin-3,3'-oxindoles] derivatives (Chen et al., 2009).

Advanced Chemical Synthesis

  • The development of an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a three-component approach from N-substituted 5-amino-3-cyanopyrroles offers new avenues for constructing complex molecules with potential utility in various fields of chemistry and pharmacology (Vilches-Herrera et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)8-2-1-5-12-9(8)13-10/h1-2,5H,3-4,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUWTAEAZJNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

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